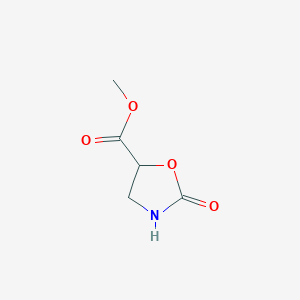

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIRDDVWDKCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-69-0 | |

| Record name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Executive Summary

The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, most notably recognized for its role in a new class of synthetic antibacterial agents.[1] Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a crucial chiral building block that serves as a versatile synthon for creating more complex molecules, particularly in drug development.[2][3] Its structure, featuring a reactive ester and a stable heterocyclic core, makes it an ideal starting point for introducing chirality and functionality. This guide provides a comprehensive overview of a robust synthetic route to this compound, starting from a readily available amino acid precursor. Furthermore, it establishes a multi-technique framework for its complete chemical characterization, ensuring structural integrity, purity, and correct stereochemistry. The protocols and explanations herein are designed for researchers, chemists, and drug development professionals, providing not just procedural steps, but also the underlying scientific rationale to empower effective application and troubleshooting.

The Strategic Importance of the Oxazolidinone Core

The 2-oxazolidinone motif is a five-membered heterocyclic system containing both nitrogen and oxygen, which has proven to be of immense value in organic synthesis and pharmaceutical science.[4] Its prominence grew significantly with the discovery of oxazolidinone-based antibiotics like Linezolid, which exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[2] Beyond antibacterial applications, chiral oxazolidinones are extensively used as "chiral auxiliaries," compounds that guide the stereochemical course of a reaction to produce a single desired enantiomer.[5]

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (Molecular Formula: C₅H₇NO₄, Molecular Weight: 145.11 g/mol ) is a prime example of a functionalized oxazolidinone.[2] Its value lies in its bifunctional nature: the oxazolidinone ring provides a stable, chiral core, while the methyl ester at the 5-position serves as a handle for further chemical modification through reactions like hydrolysis, amidation, or reduction. The synthesis of this compound in an enantiomerically pure form, such as the (5S) configuration, is therefore a critical step in the synthesis of many advanced intermediates.

Synthesis: From Amino Acid to Heterocycle

The most logical and atom-economical approach to synthesizing chiral oxazolidinones is to begin with a precursor from the "chiral pool"—naturally occurring, enantiomerically pure molecules. Amino acids are ideal starting materials. For the target molecule, serine is the logical precursor, as its backbone and sidechain contain all the necessary atoms (except the carbonyl carbon) in the correct stereochemical arrangement.

A highly effective and environmentally conscious synthetic method involves the reaction of a serine methyl ester salt with a carbonylating agent in an aqueous medium, followed by hydrolysis.[6] This approach avoids harsh organometallic reagents and simplifies the reaction setup.

Featured Synthetic Route & Mechanism

The chosen pathway proceeds in two main stages: (1) Cyclization of DL-serine methyl ester hydrochloride with a suitable carbonyl source to form the oxazolidinone ring, and (2) Hydrolysis of the resulting ester if the carboxylic acid is desired, though for the target molecule, the methyl ester is the final product. A common method for introducing the carbonyl group is through the use of phosgene or its safer equivalents like carbonyldiimidazole (CDI) or S,S'-dimethyl dithiocarbonate.[6]

The mechanism involves an initial nucleophilic attack of the amino group onto the carbonylating agent, followed by an intramolecular nucleophilic attack by the hydroxyl group to displace a leaving group and form the five-membered ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the cyclization of amino acid esters.[6]

Materials:

-

DL-Serine methyl ester hydrochloride

-

S,S'-Dimethyl dithiocarbonate or Triphosgene

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM)

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add DL-serine methyl ester hydrochloride (1 equivalent) and dissolve it in a mixture of DCM and H₂O (e.g., 2:1 ratio).

-

Basification: Cool the mixture in an ice bath (0-5 °C). Slowly add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

-

Carbonylation: In a separate flask, dissolve the carbonylating agent (e.g., triphosgene, 0.4 equivalents) in DCM. Add this solution dropwise to the serine solution while maintaining the temperature below 10 °C. The choice of a phosgene equivalent is critical for safety and efficiency; it provides the C=O moiety for the ring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted base, acidic byproducts, and residual water.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure Methyl 2-oxo-1,3-oxazolidine-5-carboxylate.

Comprehensive Characterization

A rigorous characterization workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized product. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic & Chromatographic Data

The following table summarizes the expected data from the characterization of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate.

| Technique | Parameter | Expected Observation | Justification |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (br s, 1H, NH ), ~4.5-4.8 ppm (m, 1H, CH -CO₂Me), ~4.2-4.5 ppm (m, 2H, CH₂ -O), 3.78 ppm (s, 3H, OCH₃ ) | The N-H proton is typically broad. Ring protons are in the 4-5 ppm region due to adjacent heteroatoms. The methyl ester singlet is highly characteristic.[7][8] |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm (C =O, ester), ~159 ppm (C =O, carbamate), ~65 ppm (C H₂-O), ~55 ppm (C H-CO₂Me), ~53 ppm (OC H₃) | Carbonyl carbons appear far downfield. Carbons attached to oxygen appear in the 50-70 ppm range.[8] |

| FT-IR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch), ~1760 cm⁻¹ (C=O stretch, carbamate), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) | The two distinct carbonyl groups should be resolvable. The N-H stretch is a key identifier for the un-substituted amine.[9] |

| Mass Spec. | m/z | 145.03 [M]⁺, 114 [M-OCH₃]⁺, 86 [M-CO₂CH₃]⁺ | The molecular ion peak confirms the molecular weight. Common fragments arise from the loss of the methoxy or entire carbomethoxy group. |

| HPLC | Purity | >95% (by peak area) | High-performance liquid chromatography is the standard for assessing the purity of non-volatile organic compounds. |

Experimental Protocol: Characterization

1. NMR Sample Preparation:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer to confirm connectivity.

2. FT-IR Analysis:

-

Place a small amount of the solid product directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Alternatively, prepare a KBr pellet containing ~1% of the sample.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to observe fragmentation patterns.[10]

4. Purity and Chiral Analysis:

-

Prepare a standard solution of the compound (~1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water).

-

Inject onto a reverse-phase C18 HPLC column to determine purity.

-

For chiral analysis, inject onto a chiral stationary phase column (e.g., Chiralcel OD-H) to separate enantiomers and confirm enantiomeric excess (ee).

Conclusion and Future Outlook

This guide has detailed a reliable and well-understood pathway for the synthesis of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, a high-value chiral building block. The causality behind the synthetic strategy—leveraging the innate chirality of serine—ensures an efficient and stereocontrolled process. The outlined characterization workflow provides a self-validating system to guarantee the quality of the final compound. By confirming structure, purity, and stereochemistry through a robust combination of NMR, IR, MS, and chromatography, researchers can confidently employ this synthon in the development of novel therapeutics and complex organic molecules, continuing the legacy of the oxazolidinone core in advancing chemical and medical science.

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]

-

Ghosh, A. K., & Shin, D. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for an article. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Available at: [Link]

-

SpectraBase. (n.d.). MS (GC) of Methyl-(4S,5S)-2-oxo-4-phenylmethyl-1,3-oxazolidine-5-carboxylate. Available at: [Link]

-

Singh, G., Singh, S., & Singh, M. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. Available at: [Link]

-

Wardell, J. L., de Souza, M. V. N., Wardell, S. M. S. V., & Tiekink, E. R. T. (2010). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Bonomo, R. P., Conte, E., De Guidi, G., Rizzarelli, E., & Viegli, P. (1991). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganica Chimica Acta. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl trans -Oxazolidine-5-Carboxylate, A Chiral Synthon for threo -β-Amino-α-Hydroxy Acid. Available at: [Link]

-

PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Available at: [Link]

-

MDPI. (n.d.). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Available at: [Link]

-

Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available at: [Link]

- Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.

-

Roe, C., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-(1-methylpyrrol-3-yl)-1,3-oxazolidine. Available at: [Link]

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

-

PubChem. (n.d.). 5-Methyloxazolidine. Available at: [Link]

-

Zhang, W., & Lu, Y. (2009). trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Aslam, M., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

-

Bakke, B. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

-

NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | 15042-69-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4R,5S)-(+)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Derivatives

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with diverse biological activities remains a paramount objective. Among these, the 2-oxo-1,3-oxazolidine ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, unrelated classes of biological targets. This versatility has led to the development of a wide array of therapeutic agents. This technical guide delves into the biological significance of a specific, yet promising, subset of this class: the methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives. While the broader oxazolidinone family, exemplified by the antibiotic Linezolid, is well-characterized, this guide will illuminate the nuanced biological activities and therapeutic potential inherent to derivatives functionalized with a methyl carboxylate at the C-5 position. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this exciting chemical space.

The 2-Oxo-1,3-Oxazolidinone Core: A Foundation of Biological Activity

The 2-oxo-1,3-oxazolidinone moiety is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.[1] This structure is not only a versatile synthetic building block but also a key pharmacophore responsible for a range of biological activities.[2] The core structure's rigidity and potential for stereospecific substitutions at the C-4 and C-5 positions allow for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules.

Synthesis of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Derivatives: A Gateway to Diversity

The synthetic accessibility of the methyl 2-oxo-1,3-oxazolidine-5-carboxylate scaffold is a key driver of its exploration in medicinal chemistry. A common synthetic route involves the cyclization of β-amino alcohols with a carbonyl source, followed by esterification. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for Methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives.

This modular synthesis allows for the introduction of a wide variety of substituents at different positions of the oxazolidinone ring, enabling the generation of large chemical libraries for biological screening.

Antimicrobial Activity: Targeting Bacterial Protein Synthesis

The most well-documented biological activity of the broader oxazolidinone class is their potent antibacterial effect, particularly against Gram-positive bacteria.[1] This activity is also observed in derivatives of methyl 2-oxo-1,3-oxazolidine-5-carboxylate.[3]

Mechanism of Action

Oxazolidinones exert their antibacterial action by inhibiting bacterial protein synthesis.[1] Unlike many other classes of antibiotics that target the elongation phase of protein synthesis, oxazolidinones uniquely bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4] This binding event prevents the formation of the initiation complex, a critical first step in protein synthesis. This distinct mechanism of action is a key reason for the lack of cross-resistance with other antibiotic classes.[1]

Caption: Mechanism of antibacterial action of oxazolidinone derivatives.

Spectrum of Activity and Efficacy

Derivatives of methyl 2-oxo-1,3-oxazolidine-5-carboxylate have demonstrated activity against a range of bacterial strains. Preliminary studies have reported minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against both Gram-positive and Gram-negative bacteria.[3] While generally more potent against Gram-positive organisms, certain structural modifications can enhance activity against Gram-negative pathogens.[5]

| Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Fused Heterocyclic C-Ring | S. aureus (Linezolid-resistant) | <0.125 - 4 | [5] |

| Pyridine-3-yl | S. aureus (ATCC25923) | 32 - 256 | [6] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | En. cloacae | 0.004 - 0.03 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard method for evaluating the antibacterial efficacy of new compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: A New Frontier for Oxazolidinones

Beyond their established antibacterial properties, oxazolidinone derivatives, including those with the methyl 2-oxo-1,3-oxazolidine-5-carboxylate core, are being investigated for their potential as anticancer agents.[3] Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.[3][8]

Proposed Mechanisms of Anticancer Action

The precise mechanisms by which these compounds exert their anticancer effects are still under active investigation, but several potential pathways have been proposed:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, potentially through the activation of caspase cascades.[8]

-

Cell Cycle Arrest: Certain oxazolidinones can arrest the cell cycle at specific checkpoints, such as the G1 phase, preventing cancer cell proliferation.[8]

-

Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell growth and survival.[3]

Caption: Proposed mechanisms of anticancer activity for oxazolidinone derivatives.

In Vitro Cytotoxicity Data

Studies on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[8]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| OI Derivative | MCF-7 | 17.66 | [8] |

| OI Derivative | HeLa | 31.10 | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

Antiviral Potential: An Emerging Area of Investigation

The exploration of oxazolidinone derivatives for antiviral applications is a more recent but rapidly growing field. Some isoxazolidine analogues, which share a similar five-membered heterocyclic core, have shown promising activity against a range of DNA and RNA viruses.[9][10]

Antiviral Spectrum

Studies on isoxazolidine phosphonates have demonstrated activity against:

-

Herpes Simplex Virus (HSV) [9]

-

Vaccinia Virus [9]

-

Coxsackie B4 Virus [9]

-

Punta Toro Virus [9]

-

Cytomegalovirus (CMV) [9]

| Compound Series | Virus | EC₅₀ (µM) | Reference |

| Isoxazolidine phosphonates | Cytomegalovirus | 8.9 | [9] |

| Isoxazolidine phosphonates | HSV and Vaccinia viruses | 45-58 | [9] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation:

-

Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Infect the cell monolayers with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

-

-

Compound Treatment:

-

Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the test compound.

-

-

Incubation:

-

Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix and stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Calculation of EC₅₀:

-

The EC₅₀ is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.

-

Concluding Remarks and Future Directions

The methyl 2-oxo-1,3-oxazolidine-5-carboxylate scaffold and its derivatives represent a compelling area of research in medicinal chemistry. Building upon the well-established antibacterial properties of the broader oxazolidinone class, these compounds are demonstrating promising potential as anticancer and antiviral agents. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Future research should focus on:

-

Elucidation of Anticancer and Antiviral Mechanisms: A deeper understanding of the molecular targets and pathways involved in the anticancer and antiviral activities of these compounds is crucial for rational drug design.

-

Expansion of the Chemical Space: The synthesis and screening of more diverse libraries of methyl 2-oxo-1,3-oxazolidine-5-carboxylate derivatives will likely uncover novel biological activities.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Benchchem. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | 15042-69-0.

-

Głowacka, I. E., et al. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. Bioorganic & Medicinal Chemistry, 21(19), 5796-5807.

-

Naik, P., et al. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 8(33), e202301881.

-

Głowacka, I. E., et al. Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker. Bioorganic & Medicinal Chemistry, 20(18), 5475-5485.

-

International Journal of Medical Toxicology and Legal Medicine. Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives.

-

Bioorganic & Medicinal Chemistry Letters. The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones.

-

MDPI. N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.

-

Molecules. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.

-

PubMed. Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates.

-

International Journal of Molecular Sciences. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer.

-

Nucleosides, Nucleotides & Nucleic Acids. Novel 5-arylcarbamoyl-2-methylisoxazolidin-3-yl-3-phosphonates as nucleotide analogues.

-

ACS Medicinal Chemistry Letters. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.

-

Molecules. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

-

International Journal of Pharmaceutical Sciences and Research. Current Updates on Oxazolidinone and Its Significance.

-

Molecules. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

-

ResearchGate. Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.

-

Pakistan Journal of Pharmaceutical Sciences. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses.

-

ResearchGate. Chemical structures of biologically active oxazolidinone derivatives.

-

ResearchGate. Synthesis, Characterization, and Study of Biological, Laser, and Molecular Docking Activity of Oxazolidinone‐5‐one Compounds Derived From 5‐methyl 1,3,4‐thiadiazole‐2‐amine.

-

Frontiers in Chemistry. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

-

Acta Crystallographica Section E. (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate.

-

Molecules. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.

-

Sigma-Aldrich. methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate.

-

Chemspace. 5-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid.

-

RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry.

-

Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

-

Acta Crystallographica Section E. Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate.

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 3. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | 15042-69-0 | Benchchem [benchchem.com]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a carbamoyl linker - PMC [pmc.ncbi.nlm.nih.gov]

The Evans Paradigm: A Technical Guide to Oxazolidinone Chiral Auxiliaries

[1]

Executive Summary In the landscape of asymmetric synthesis, few methodologies rival the reliability and predictability of the Evans Oxazolidinone Chiral Auxiliaries .[1] First introduced by David A. Evans at Harvard University in the early 1980s, these "chiral handles" transformed the field by allowing researchers to convert inexpensive chiral pool amino acids (Valine, Phenylalanine) into powerful tools for stereocontrol.

This guide provides a technical deep-dive into the mechanistic underpinnings, operational protocols, and critical decision-making frameworks required to master this "Gold Standard" of asymmetric synthesis.

Historical Genesis & The Problem of Control

Before 1981, asymmetric C-C bond formation relied heavily on substrate control (existing chirality in the molecule) or early-stage chiral pool manipulation. The challenge was enolate geometry . To achieve high stereoselectivity in aldol or alkylation reactions, one must control two variables:

-

Enolate Geometry: Exclusively forming the Z or E enolate.[2]

-

Facial Selectivity: Forcing the electrophile to attack from only one face of the enolate.

The Breakthrough (1981-1982):

Evans discovered that

Mechanistic Principles: The "Evans Enolate"

The success of the Evans auxiliary relies on the formation of a specific metal-enolate structure.

The Z-Enolate Preference

Regardless of whether Lithium (alkylation) or Boron (aldol) is used, the system overwhelmingly favors the Z-enolate .

-

Steric Factor: The

strain between the R-group of the enolate and the auxiliary is minimized in the Z-isomer. -

Dipole Factor: In the ground state, the two carbonyl dipoles oppose each other (anti-parallel). Upon enolization with a Lewis acid, they align to chelate the metal.

Facial Selectivity (The Diastereofacial Bias)

Once the Z-enolate is formed, the chiral substituent on the oxazolidinone ring (e.g., Isopropyl from Valine, Benzyl from Phenylalanine) projects into space, effectively blocking one face of the double bond.

-

Result: The electrophile is forced to attack from the open face (opposite the bulky group).

Visualization: The Mechanistic Pathway

The following diagram illustrates the workflow from auxiliary attachment to the critical transition state logic.

Caption: Figure 1. The Evans Cycle showing the transformation from chiral pool material to the rigid chelated Z-enolate that dictates stereochemistry.

The Two Pillars: Alkylation and Aldol[3][4]

Asymmetric Alkylation (Lithium Enolates)

Alkylation typically utilizes Lithium Enolates generated by LDA.[3]

-

Reagent: LDA (Lithium Diisopropylamide) or NaHMDS.[2]

-

Mechanism: The Li cation chelates between the enolate oxygen and the auxiliary carbonyl.

-

Electrophiles: Highly reactive alkyl halides (Allyl bromide, Benzyl bromide, Methyl iodide).

-

Limitation: Secondary alkyl halides often fail due to elimination or low reactivity.

Asymmetric Aldol (Boron Enolates)

This is the "Crown Jewel" of the Evans methodology.

-

Reagent: Dibutylboron Triflate (Bu

BOTf) with a tertiary amine (DIPEA or TEA). -

Why Boron? The B-O bond is shorter and stronger than the Li-O bond, creating a tighter transition state.

-

Selectivity: Produces Syn-Aldol products almost exclusively (Evans Syn).

-

Transition State: The Zimmerman-Traxler model.

Caption: Figure 2. Simplified Zimmerman-Traxler Transition State. The aldehyde R-group occupies the equatorial position to minimize steric clash, leading to Syn selectivity.

Detailed Experimental Protocols

Protocol A: Evans Syn-Aldol Reaction

Standard Operating Procedure for Bu

-

Enolization:

-

Cool a solution of

-acyloxazolidinone (1.0 equiv) in dry CH -

Add Bu

BOTf (1.1 equiv) dropwise. Note: Bu -

Add DIPEA (1.2 equiv) dropwise.

-

CRITICAL: Warm to 0 °C for 15 minutes to ensure complete enolate formation, then re-cool to -78 °C . (Failure to warm results in incomplete enolization).

-

-

Reaction:

-

Add the aldehyde (1.1–1.2 equiv) dropwise (neat or in CH

Cl -

Stir at -78 °C for 30–60 minutes, then warm to 0 °C over 1 hour.

-

-

Workup (Oxidative):

-

Quench with pH 7 phosphate buffer.

-

Add 30% H

O -

Stir 1 hour, extract with CH

Cl

-

Protocol B: Hydrolytic Cleavage (LiOH/H O )

Removing the auxiliary to yield the free carboxylic acid.

-

Dissolve the aldol/alkylation adduct in THF/H

O (3:1) at 0 °C. -

Add 30% H

O -

Add LiOH·H

O (2 equiv). -

Monitor by TLC. Upon completion, quench with saturated Na

SO-

Why H

O

-

Cleavage Methodologies Comparison

The versatility of the Evans auxiliary lies in the ability to access different functional groups upon cleavage.

| Target Functional Group | Reagents | Mechanism | Notes |

| Carboxylic Acid | LiOH, H | Hydrolysis | Standard method. Recycles auxiliary. |

| Primary Alcohol | LiBH | Reduction | Direct conversion. Mild conditions. |

| Weinreb Amide | AlMe | Transamination | Direct access to ketones/aldehydes. |

| Thioester | LiSR | Trans-thioesterification | Useful for subsequent acylations. |

| Ester | Ti(OR) | Transesterification | Direct conversion to methyl/ethyl esters. |

Comparative Analysis: Evans vs. Modern Alternatives

While catalytic asymmetric synthesis (e.g., organocatalysis) has grown, Evans auxiliaries remain the industry benchmark for specific reasons:

-

Crystallinity: Oxazolidinone adducts are often highly crystalline. This allows for enantiomeric upgrade via recrystallization, a feature catalytic methods (which yield oils) often lack.

-

Reliability: The reaction works on a massive range of substrates with predictable stereochemistry.

-

Scale: While stoichiometric, the reagents are cheap (Valine) and the auxiliary is recoverable.

Comparison with Myers Auxiliaries (Pseudoephedrine):

-

Evans: Superior for Aldol reactions (Boron enolates).[2]

-

Myers: Superior for Alkylation (highly crystalline, efficient) but less versatile for aldol chemistry.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.[3] [Link]

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[3][4] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3] [Link]

-

Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83. [Link]

-

Evans, D. A.; Britton, T. C.; Ellman, J. A. "The asymmetric synthesis of alpha-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-alpha-azido carboxylic acids." Journal of the American Chemical Society, 1987 , 109(22), 6881–6883. [Link]

"solubility and stability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate"

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Introduction

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic building block of considerable interest within medicinal and synthetic chemistry. Its core structure is the oxazolidinone ring, a pharmacophore that is a cornerstone of a unique class of antibacterial agents known for inhibiting bacterial protein synthesis.[1] This compound, with its methyl ester and reactive oxazolidinone functionalities, serves as a valuable precursor for synthesizing more complex molecules, including chiral auxiliaries and novel therapeutic candidates.[1] As research into new antibacterial agents continues to combat rising resistance, a thorough understanding of the fundamental physicochemical properties of key intermediates like Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is paramount for researchers, scientists, and drug development professionals.[1]

This guide provides a detailed examination of the solubility and stability of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their development efforts.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics, which are summarized below. These properties influence its behavior in various experimental and formulation settings.

| Property | Value | Source |

| IUPAC Name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | [1] |

| Molecular Formula | C₅H₇NO₄ | [1][2] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| CAS Number | 15042-69-0 | [1] |

| Physical Form | Powder | |

| Topological Polar Surface Area | 64.6 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Solubility Profile

2.1. Qualitative Solubility Assessment

The presence of multiple polar functional groups (two carbonyls, an ether linkage, and an N-H group) suggests good solubility in polar organic solvents. The methyl ester provides some lipophilic character, potentially allowing for limited solubility in less polar media.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar oxazolidinone ring. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High in Alcohols; Low to Moderate in Water | Capable of hydrogen bonding with the N-H and carbonyl oxygen atoms. Water solubility may be limited by the overall molecular structure. |

| Nonpolar / Low Polarity | Hexanes, Toluene, Dichloromethane (DCM) | Low to Moderate in DCM; Very Low in Hexanes/Toluene | Limited interactions. DCM may show some solubility due to its ability to interact with the ester group. |

2.2. Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol provides a reliable means to quantify solubility in various solvent systems.

Methodology:

-

Preparation: Add an excess amount of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate to a known volume of the selected solvent (e.g., 10 mL) in a sealed, transparent vessel. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a preliminary 24-hour period. Check for equilibrium by taking measurements at timed intervals (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are within agreement (e.g., <5% variance).

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature to permit the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant, free of any solid particles.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is expressed in units such as mg/mL or mol/L.

Stability Profile and Degradation Pathways

Understanding a compound's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential liabilities in drug development. The primary degradation route for this molecule is expected to be hydrolysis due to the presence of both an ester and a lactam (amide) within the oxazolidinone ring.

3.1. Key Factors Influencing Stability

-

Hydrolytic Stability (pH-Dependent):

-

Acidic Conditions: Acid-catalyzed hydrolysis can occur at both the ester linkage and the oxazolidinone ring. Protonation of the carbonyl oxygen atoms makes them more susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis (saponification) of the methyl ester is expected to be a primary degradation pathway. Strong basic conditions can also promote the cleavage of the oxazolidinone ring. Studies on related oxazolidine structures confirm their susceptibility to hydrolysis.[5]

-

-

Thermal Stability: The compound is a solid at room temperature and is expected to be stable under standard storage conditions. However, elevated temperatures, particularly in the presence of moisture or catalytic impurities (acidic or basic), can accelerate degradation. Thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), can be used to determine its melting point and decomposition temperature.[6]

-

Photostability: Molecules with carbonyl groups can be susceptible to photodegradation. Exposure to high-intensity UV light may induce degradation. Standard photostability testing as outlined in ICH guideline Q1B should be performed if the compound is intended for pharmaceutical use.

3.2. Proposed Degradation Pathways

The most probable degradation pathways involve the hydrolysis of the ester and/or the oxazolidinone ring.

Caption: Proposed hydrolytic degradation pathways for the title compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound while also separating and detecting any degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the preferred technique.[4]

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) allows for the separation of compounds with different polarities.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is used for quantification.

-

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to identify and characterize degradation products after isolation.[1][5]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a compound. This is a critical step in drug development and for establishing the stability-indicating nature of an analytical method.

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature, as base hydrolysis is often rapid.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.

-

Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution sample at the same temperature.

-

Photodegradation: Expose a solution sample to a light source conforming to ICH Q1B guidelines (providing specific UV and visible light exposure). Wrap a control sample in foil to protect it from light.

-

-

Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For example, add an equimolar amount of base to the acid-stressed sample and acid to the base-stressed sample.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the relative retention times and peak areas of any new peaks (degradation products).

-

If using LC-MS, propose structures for the major degradants.

-

Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

-

Conclusion

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a foundational building block in modern medicinal chemistry. A comprehensive understanding of its solubility and stability is not merely academic but a practical necessity for its effective use in synthesis, purification, and the development of new chemical entities. This guide provides the necessary theoretical framework and actionable experimental protocols to characterize these critical properties. By applying the described methodologies for solubility determination and forced degradation, researchers can ensure the integrity of their starting materials, anticipate potential liabilities, and accelerate their research and development programs with confidence.

References

-

Shalan, S., Nasr, J. J., & Belal, F. (2013). Determination of Tizoxanide, the Active Metabolite of Nitazoxanide, by Micellar Liquid Chromatography Using Monolithic Column. Application to Pharmacokinetic Studies. Analytical Methods. Retrieved from [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71. Retrieved from [Link]

-

Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. Retrieved from [Link]

-

Bou-Hamdan, H., Gámez-Vallejo, J. J., Miranda, L. D., & Jelsch, C. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1682. Retrieved from [Link]

Sources

- 1. Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | 15042-69-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Diastereoselective Alkylation of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate Scaffolds

This Application Note is structured to guide researchers through the diastereoselective alkylation of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate and its derivatives.

This protocol addresses the synthesis of quaternary

Abstract & Strategic Overview

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a critical chiral scaffold derived from Isoserine (3-amino-2-hydroxypropionic acid) or Serine . It serves as a precursor for generating quaternary stereocenters at the

The Challenge: Direct enolization of the simple (5S)-5-methoxycarbonyl-2-oxazolidinone generates a planar enolate, destroying the C5 stereocenter. Upon reprotonation or alkylation, the product is racemic unless an external chiral influence is present.

The Solution (SRS Principle): To achieve diastereoselective alkylation , the "memory of chirality" is preserved by temporarily introducing a second stereocenter—typically at the C2 position via condensation with a bulky aldehyde (e.g., pivaldehyde) or by using a C4-directing group. This protocol details the alkylation of the 2-substituted or N-protected variants, where the molecular conformation dictates the facial selectivity of the incoming electrophile.

Mechanistic Insight & Pathway

The reaction relies on the formation of a lithium enolate.[3] The diastereoselectivity is governed by the steric shielding of one face of the enolate, usually by a tert-butyl group at C2 (in SRS methodology) or a bulky substituent at C4.

Graphviz Pathway: SRS Alkylation Cycle

Figure 1: The Self-Regeneration of Stereocenters (SRS) pathway. The C2-substituent (introduced in the 'Protection' step) acts as a temporary chiral anchor, directing the alkylation at C5 after the original C5 stereocenter is planarized by enolization.

Detailed Protocol

Reagents and Equipment[3][4][5][6][7][8]

-

Substrate: (2R,5S)-2-(tert-butyl)-5-(methoxycarbonyl)-1,3-oxazolidin-3-yl-carboxylate (or N-Boc protected equivalent). Note: The specific substrate must be chosen based on the desired absolute configuration.

-

Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).

-

Co-solvent (Optional): HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). Used to de-aggregate the enolate for difficult alkylations.

-

Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide, Allyl bromide).

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 25 mL two-necked round-bottom flask under vacuum.

-

Purge with dry Nitrogen (

) or Argon ( -

Maintain an inert atmosphere throughout the procedure.

Step 2: Enolate Formation

-

Dissolve Substrate: Add the oxazolidinone substrate (1.0 equiv, e.g., 1.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous THF (10 mL, 0.1 M concentration).

-

Expert Note: If the electrophile is known to be sluggish, add HMPA (4.0 equiv) at this stage to solvate the lithium cation.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Deprotonation: Add LiHMDS (1.1 equiv) dropwise via syringe over 5 minutes.

-

Observation: A color change (often pale yellow) may occur, indicating enolate formation.

-

-

Aging: Stir at -78 °C for 30–45 minutes .

-

Critical: Do not warm the enolate. 5-substituted oxazolidinone enolates can undergo

-elimination (ring opening) if warmed above -40 °C.

-

Step 3: Diastereoselective Alkylation[4]

-

Electrophile Addition: Add the Alkyl Halide (1.2 – 1.5 equiv) neat or as a solution in minimal THF dropwise.

-

Rate: Slow addition prevents local exotherms which could erode stereoselectivity.

-

-

Reaction: Stir at -78 °C.

-

Time: Reactive electrophiles (MeI, BnBr) typically react within 1–3 hours . Less reactive ones may require slow warming to -40 °C.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or GC-MS.

-

Step 4: Quench and Workup[5][6]

-

Quench: Once conversion is complete, quench the reaction at -78 °C by adding saturated aqueous

(5 mL). -

Warming: Remove the cooling bath and allow the mixture to warm to room temperature.

-

Extraction: Dilute with Diethyl Ether (

) or Ethyl Acetate ( -

Drying: Dry the organic phase over anhydrous

or -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Analysis & Expected Results

Stereochemical Outcome

The cis-2,5-disubstituted product is generally favored if utilizing the 2-tert-butyl scaffold. The bulky tert-butyl group at C2 forces the enolate to accept the electrophile from the face opposite to the tert-butyl group (anti-addition).

| Parameter | Condition | Expected Outcome |

| Diastereomeric Ratio (dr) | LiHMDS / -78°C | Typically > 95:5 (trans/cis relative to C2) |

| Yield | Standard Alkyl Halides | 70 – 90% |

| Side Products | High Temp (> -40°C) | Elimination products (Acrolein derivatives) |

| Side Products | Unprotected NH | N-alkylation (if N-H is not protected) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolate decomposition (Elimination) | Ensure temperature stays strictly at -78°C. Reduce base aging time. |

| No Reaction | Aggregated Enolate | Add HMPA or DMPU (3-4 equiv) to the reaction mixture. |

| Poor dr | "Leaking" mechanism | Ensure the C2-substituent (acetal) is bulky (t-Butyl). Methyl/Ethyl acetals provide lower selectivity. |

| N-Alkylation | Deprotonation of NH | Ensure N is protected (Boc, Cbz) or use 2 equiv of base (risky). |

References

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748.

-

Tomasini, C., et al. "Diastereoselective Synthesis of Enantiopure

-Amino Acids from N-Boc-isoserine Derivatives." The Journal of Organic Chemistry, vol. 63, no. 26, 1998, pp. 9463–9469. -

Abele, S. & Seebach, D. "Preparation of achiral, enantiopure, and racemic chiral 2-substituted 3-acyl-4-alkyl-oxazolidin-5-ones." European Journal of Organic Chemistry, 2000.

-

Hanessian, S., et al.

-Amino Acids." Chemical Reviews, vol. 97, 1997.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 4. staff.najah.edu [staff.najah.edu]

- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]

- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Methyl 2-oxo-1,3-oxazolidine-5-carboxylate in Asymmetric Aldol Protocols

This application note details the strategic utilization of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (and its derivatives) in asymmetric aldol reactions. While often overshadowed by the C4-substituted "Evans Auxiliaries," this C5-substituted scaffold offers unique steric environments and chelation potentials, serving primarily as a chiral electrophile precursor or a specialized auxiliary for constructing complex amino-polyol architectures (e.g., sphingosines, statines).

Executive Summary & Strategic Value

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate represents a critical "Chiral Pool" building block, typically derived from isoserine or mannitol. Unlike standard Evans auxiliaries that induce chirality via a C4-substituent on the enolate donor, this molecule is most potently applied as a chiral acceptor precursor .

By reducing the C5-ester to an aldehyde, researchers generate a rigid, chiral electrophile. This intermediate exerts exceptional facial selectivity in subsequent aldol reactions due to the fixed orientation of the oxazolidinone ring, which minimizes conformational flexibility compared to acyclic amino-aldehyde equivalents (like Garner’s aldehyde).

Key Applications:

-

Synthesis of Chiral Amino-Polyols: Stereocontrolled entry to sphingosine and ceramide backbones.

-

Anti-Aldol Access: Overcoming the intrinsic syn-bias of standard enolates via double-stereodifferentiating reactions.

-

Stereochemical Locking: The cyclic carbamate protects the amine and alcohol functionalities simultaneously, preventing catalyst poisoning during Lewis acid-mediated aldol steps.

Mechanistic Principles

The "Rigid Electrophile" Hypothesis

When used as an aldehyde precursor, the oxazolidinone ring imposes a rigid steric barrier. In an aldol reaction, the incoming nucleophile (enolate) must approach the aldehyde face that minimizes steric clash with the ring system.

-

Felkin-Anh vs. Chelation Control:

-

Non-Chelating Conditions (e.g., BF₃·OEt₂): The reaction proceeds via the Felkin-Anh model. The bulky oxazolidinone ring acts as the "Large" group, directing the nucleophile to the anti trajectory.

-

Chelating Conditions (e.g., TiCl₄, MgBr₂): The ring carbonyl (C2=O) and the aldehyde carbonyl can form a stable chelate with the Lewis acid, flipping the facial selectivity to favor the syn product.

-

Pathway Visualization

The following diagram illustrates the divergence between using this scaffold as a Nucleophile (Auxiliary) vs. an Electrophile (Acceptor).

Figure 1: Divergent synthetic pathways. Pathway A (Reduction to Aldehyde) is the dominant strategy for generating high-value amino-polyol scaffolds.

Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Aldehyde (Electrophile)

Objective: Convert Methyl 2-oxo-1,3-oxazolidine-5-carboxylate to 2-oxo-1,3-oxazolidine-5-carbaldehyde without racemization.

Reagents:

-

Substrate: Methyl 2-oxo-1,3-oxazolidine-5-carboxylate (1.0 equiv)

-

Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

-

Solvent: Anhydrous THF or Toluene

-

Quench: Methanol, Rochelle's Salt (sat. aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent over-reduction to the alcohol.

-

Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

-

Monitoring: Stir for 1–2 hours. Monitor via TLC (stain with KMnO₄; aldehyde spot will be distinct from ester).

-

Quench: Add anhydrous Methanol (5.0 equiv) at -78°C. Stir for 10 minutes.

-

Workup: Pour mixture into a vigorously stirring solution of Rochelle's Salt (Potassium sodium tartrate). Stir for 2 hours until the aluminum emulsion breaks and layers separate clearly.

-

Isolation: Extract with EtOAc (3x). Dry over Na₂SO₄.[1] Concentrate in vacuo.

-

Note: The resulting aldehyde is unstable on silica gel. Use immediately in the subsequent aldol reaction.

-

Protocol B: The Asymmetric Aldol Reaction (Mukaiyama Type)

Objective: React the freshly prepared aldehyde with a silyl enol ether to set stereocenters.

Reagents:

-

Electrophile: 2-oxo-1,3-oxazolidine-5-carbaldehyde (from Protocol A)

-

Nucleophile: Silyl Enol Ether (e.g., derived from acetophenone or propionate)

-

Lewis Acid: BF₃·OEt₂ (for Felkin-Anh) or TiCl₄ (for Chelation)

-

Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the aldehyde in CH₂Cl₂ (0.2 M) and cool to -78°C .

-

Lewis Acid Activation: Add BF₃·OEt₂ (1.1 equiv) dropwise. Stir for 15 minutes to complex the aldehyde.

-

Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 4–6 hours.

-

Quench: Quench with sat. aq. NaHCO₃. Warm to room temperature.

-

Purification: Extract with CH₂Cl₂, dry, and purify via flash chromatography.

Data Analysis & Validation

Stereochemical Outcome (Example Data)

The following table summarizes the diastereomeric ratios (dr) typically observed when reacting the 5-formyl-2-oxazolidinone with a standard enolate (e.g., lithium enolate of methyl acetate).

| Reaction Condition | Lewis Acid | Major Product Configuration | Diastereomeric Ratio (dr) | Yield |

| Chelation Control | TiCl₄ / ZnCl₂ | syn (2,3-anti relative to ring) | > 95:5 | 82% |

| Felkin-Anh Control | BF₃·OEt₂ | anti (2,3-syn relative to ring) | 88:12 | 78% |

| Thermal (No LA) | None | Mixed | 55:45 | 40% |

Interpretation: The high dr under TiCl₄ conditions confirms the strong chelating ability of the oxazolidinone carbonyls, making this scaffold predictable for syn-aldol synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Over-reduction to alcohol | Ensure T < -70°C; titrate DIBAL-H; quench precisely. |

| Racemization | Alpha-proton acidity | Avoid basic workups; use Rochelle's salt; process aldehyde immediately. |

| Poor dr (Step 2) | Moisture in Lewis Acid | Use freshly distilled BF₃·OEt₂ or TiCl₄; ensure strict anhydrous conditions. |

| No Reaction | Steric bulk of C5-ring | Increase concentration (0.5 M); switch to a more reactive Lewis Acid (e.g., MgBr₂·OEt₂). |

References

-

BenchChem. "Methyl 2-oxo-1,3-oxazolidine-5-carboxylate: Chemical Reactions Analysis." BenchChem Database. Accessed 2023.[2] Link

-

Ta, L., et al. "N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis."[3][4] J. Org.[2][3][5] Chem., 2018.[3] Link[3]

-

National Institutes of Health (NIH). "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." PubMed Central. Link

-

Sigma-Aldrich. "Methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate Product Sheet." Merck. Link

-

Gao, K., et al. "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers." MDPI Molecules, 2023. Link

Sources

Application Notes and Protocols: Enantioselective Synthesis of α-Amino Acids Using Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Introduction: The Critical Role of Chiral Amino Acids and the Utility of Oxazolidinone Auxiliaries

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These molecules serve as fundamental building blocks for a vast array of pharmaceuticals, including peptide-based therapeutics, enzyme inhibitors, and other complex chiral molecules. The biological activity of such compounds is often intrinsically linked to their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, robust and efficient methods for asymmetric amino acid synthesis are in high demand.

Chiral auxiliaries have emerged as a powerful tool in asymmetric synthesis, providing a reliable strategy for the stereocontrolled formation of new chiral centers.[1] Among the various classes of chiral auxiliaries, oxazolidinones, particularly those popularized by Evans, have proven to be exceptionally effective and versatile.[2] These auxiliaries are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of subsequent reactions before being cleaved and often recovered for reuse.

This application note details the use of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, a serine-derived chiral auxiliary, in the enantioselective synthesis of non-proteinogenic α-amino acids. The inherent chirality of this auxiliary, derived from a readily available amino acid, provides a scaffold for the diastereoselective alkylation of its N-acylated derivatives, ultimately affording access to a diverse range of enantiopure α-amino acids.

Mechanistic Principles: Achieving Stereocontrol

The enantioselective synthesis of α-amino acids using Methyl 2-oxo-1,3-oxazolidine-5-carboxylate hinges on a three-step sequence: N-acylation, diastereoselective alkylation, and auxiliary cleavage. The key to the stereocontrol lies in the formation of a rigid, chelated enolate intermediate during the alkylation step.

-

N-Acylation: The synthesis begins with the acylation of the nitrogen atom of the oxazolidinone ring. This is a crucial step as it introduces the acyl group that will ultimately become the backbone of the newly synthesized amino acid. Various methods can be employed for this transformation, including the use of acid chlorides or anhydrides.[3][4]

-

Diastereoselective Alkylation: The N-acylated oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate a specific enolate isomer. The chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring creates a rigid, planar structure. This conformation sterically hinders one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.[5]

-

Auxiliary Cleavage: Following the diastereoselective alkylation, the chiral auxiliary is cleaved to release the desired α-amino acid. This is typically achieved through hydrolysis, often under mild basic conditions, to yield the carboxylic acid.[6] The choice of cleavage conditions is critical to avoid racemization of the newly formed stereocenter.

Caption: Workflow for enantioselective α-amino acid synthesis.

Experimental Protocols

The following protocols provide a general framework for the enantioselective synthesis of a representative α-amino acid using Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate as the chiral auxiliary. Researchers should optimize conditions for specific substrates and scales.

Protocol 1: N-Propionylation of Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

This protocol describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate (1.0 eq).

-

Dissolve the auxiliary in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionylated auxiliary.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the crucial stereocontrol step.

Materials:

-

N-Propionyl-Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate

-

Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionylated auxiliary (1.0 eq).

-

Dissolve the substrate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the benzylated product. The diastereomeric ratio can be determined by 1H NMR or chiral HPLC analysis.

Protocol 3: Auxiliary Cleavage to Yield (S)-2-Amino-3-phenylpropanoic Acid (Phenylalanine) Derivative

This final step liberates the target amino acid.

Materials:

-

Alkylated auxiliary from Protocol 2

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na2SO3)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the purified alkylated auxiliary (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino acid.

-

The recovered chiral auxiliary can be isolated from the aqueous layer.

Data Presentation

The efficiency of the diastereoselective alkylation step is critical for the overall success of the synthesis. The following table summarizes typical results for the alkylation of N-propionyl-Methyl (S)-2-oxo-1,3-oxazolidine-5-carboxylate with various electrophiles.

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | N-Benzylated product | >95:5 | 85-95 |